molecular formula C20H26N4O B4065535 (3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol

(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol

Cat. No. B4065535
M. Wt: 338.4 g/mol
InChI Key: HLTSSDFGDYITEW-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and pharmacology.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds with structural similarities to "(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol" often focuses on their pharmacokinetics and metabolism. For instance, studies on drugs like BMS-690514, an inhibitor targeting multiple receptors, shed light on how such compounds are absorbed, metabolized, and excreted in humans. These insights are critical for developing medications with improved efficacy and safety profiles (Christopher et al., 2010).

Environmental and Occupational Exposure

Investigations into the environmental and occupational exposure to related pyrimidinol compounds, such as organophosphate and pyrethroid pesticides, provide important data on how these substances affect human health. Studies measuring urinary metabolites in exposed populations help establish exposure levels and safety guidelines (Bravo et al., 2019).

Anticoagulant Effects

The exploration of anticoagulant properties in structurally similar compounds highlights the potential medical applications of these molecules. For example, research on novel anticoagulants for patients undergoing hemodialysis indicates the importance of understanding the molecular action and safety of such therapeutic agents (Matsuo et al., 1986).

Genetic Factors in Drug Metabolism

Studies on the genetic predictors of toxicity in treatments involving related compounds emphasize the role of pharmacogenetics in personalized medicine. Identifying genetic markers that predict adverse reactions to fluoropyrimidine drugs, for instance, can guide dose adjustments and improve patient outcomes (Loganayagam et al., 2013).

properties

IUPAC Name

(3S,4S)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-12-19(22-20(21-15)16-8-4-2-5-9-16)24-13-17(18(25)14-24)23-10-6-3-7-11-23/h2,4-5,8-9,12,17-18,25H,3,6-7,10-11,13-14H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTSSDFGDYITEW-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC(C(C3)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C[C@@H]([C@H](C3)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol
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(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol
Reactant of Route 3
(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol
Reactant of Route 4
(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol
Reactant of Route 5
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(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol
Reactant of Route 6
(3S*,4S*)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-piperidin-1-ylpyrrolidin-3-ol

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